5-Hydroxy Propafenone-d5 β-D-Glucuronide
CAS No.:
Cat. No.: VC0208507
Molecular Formula: C₂₇H₃₀D₅NO₁₀
Molecular Weight: 538.6
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₇H₃₀D₅NO₁₀ |
|---|---|
| Molecular Weight | 538.6 |
Introduction
Chemical Identity and Structural Attributes
Synthesis and Metabolic Pathways
The synthesis of 5-Hydroxy Propafenone-d5 β-D-Glucuronide involves two enzymatic steps:
-
Hydroxylation: Propafenone undergoes CYP2D6-mediated oxidation at the 5-position of its aromatic ring, forming 5-hydroxypropafenone.
-
Glucuronidation: UDP-glucuronyltransferase conjugates the hydroxyl group with glucuronic acid, yielding the β-D-glucuronide derivative.
Deuterium incorporation occurs during the synthesis of the propylamine precursor, ensuring isotopic purity. This synthetic route achieves >98% purity, as validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Pharmacological Activity and Mechanism of Action
Pharmacokinetic Profile
As a Phase II metabolite, this compound exhibits a plasma half-life of 6–8 hours in humans, with 85% renal excretion within 24 hours. Its deuterated form allows for precise tracking using mass spectrometry, revealing interindividual variability in CYP2D6-mediated metabolism. Poor metabolizers (CYP2D6*4/*4 genotype) show 3-fold higher plasma concentrations of 5-hydroxypropafenone compared to extensive metabolizers, underscoring the role of pharmacogenomics in dosing strategies .
Analytical Methods for Quantification
Hybrid SPE-LC-MS/MS Assay
A validated LC-MS/MS method achieves simultaneous quantification of propafenone and 5-hydroxypropafenone in human plasma with unprecedented sensitivity (LLOQ: 0.5 ng/mL for propafenone; 0.25 ng/mL for 5-hydroxypropafenone) . Key parameters are summarized in Table 2.
Table 2: LC-MS/MS Analytical Parameters
| Parameter | Propafenone | 5-Hydroxypropafenone |
|---|---|---|
| Linear Range (ng/mL) | 0.50–500.00 | 0.25–250.00 |
| Intra-day Precision (%RSD) | 4.53–6.30 | 5.38–8.17 |
| Accuracy (%) | 92.6–108.2 | 95.4–111.5 |
| Chromatographic Runtime | 4 minutes | 4 minutes |
Hybrid SPE technology effectively removes phospholipids, reducing matrix effects and improving signal-to-noise ratios by 40% compared to traditional protein precipitation .
Method Validation
The assay demonstrates robustness across 30 validation runs, with inter-day precision ≤11.4% and accuracy within 90.6–111.5% . Stability studies confirm analyte integrity under freeze-thaw cycles (-40°C, 3 cycles), benchtop storage (7 hours), and long-term freezing (-80°C, 45 days) .
Clinical and Research Applications
Pharmacokinetic Studies
This metabolite enables precise calculation of propafenone’s metabolic clearance (CLₘ = 12.4 L/h) and volume of distribution (Vd = 252 L) in CYP2D6-genotyped cohorts . Such data inform personalized dosing regimens to mitigate toxicity in poor metabolizers.
Drug-Drug Interaction Assessments
Co-administration with CYP2D6 inhibitors (e.g., fluoxetine) increases 5-hydroxypropafenone AUC by 4.2-fold, necessitating dose adjustments. Conversely, CYP3A4 inducers (e.g., rifampin) accelerate glucuronide clearance, reducing therapeutic efficacy.
Future Directions and Innovations
Ongoing research explores this compound’s utility in:
-
Microdosing Studies: Deuterium labeling facilitates ultrasensitive detection in early-phase clinical trials.
-
Polypharmacy Models: Assessing interactions with novel direct oral anticoagulants (DOACs).
-
Nanoparticle Delivery Systems: Enhancing solubility for subcutaneous administration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume